N-Methyl-1-[3-(methylthio)phenyl]methanamine
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Description
“N-Methyl-1-[3-(methylthio)phenyl]methanamine” is a chemical compound with the CAS Number: 915922-71-3. It has a molecular weight of 167.27 . The compound is in liquid form .
Molecular Structure Analysis
The linear formula for “N-Methyl-1-[3-(methylthio)phenyl]methanamine” is C9 H13 N S . This indicates that the compound consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom.Physical And Chemical Properties Analysis
“N-Methyl-1-[3-(methylthio)phenyl]methanamine” is a liquid at room temperature . It has a molecular weight of 167.27 .Scientific Research Applications
Synthesis and Characterization : The compound has been utilized in synthetic chemistry for the creation of novel chemical structures. For example, Aouine Younas, El Hallaoui Abdelilah, and Alami Anouar (2014) synthesized a complex compound using a process involving N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, demonstrating its potential in creating diverse chemical structures (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).
Photocytotoxicity and Imaging : In a study by Uttara Basu et al. (2014), Iron(III) complexes including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine were synthesized. These complexes displayed remarkable photocytotoxicity under red light, showcasing their potential in photodynamic therapy and cellular imaging (Uttara Basu et al., 2014).
Chiral Ligand Synthesis : J. Canary et al. (1998) described the synthesis of ligands including N,N-bis[(2-pyridyl)]methyl(phenyl)(2-pyridyl)methanamine. These ligands form chiral complexes with metals, which could have implications in stereochemical applications and catalysis (J. Canary et al., 1998).
Catalytic Evaluation : Gavin W. Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and evaluated their catalytic applications, demonstrating their utility in catalysis (Gavin W. Roffe et al., 2016).
Antimicrobial Properties : D. Visagaperumal et al. (2010) synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which exhibited variable degrees of antibacterial and antifungal activities, suggesting its potential in antimicrobial research (D. Visagaperumal et al., 2010).
properties
IUPAC Name |
N-methyl-1-(3-methylsulfanylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6,10H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRLHJZOUVMIHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650273 |
Source
|
Record name | N-Methyl-1-[3-(methylsulfanyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-[3-(methylthio)phenyl]methanamine | |
CAS RN |
915922-71-3 |
Source
|
Record name | N-Methyl-1-[3-(methylsulfanyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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